molecular formula C15H13Cl2NO2 B1452134 2-chloro-N-[5-chloro-2-(4-methylphenoxy)phenyl]acetamide CAS No. 1110909-11-9

2-chloro-N-[5-chloro-2-(4-methylphenoxy)phenyl]acetamide

Cat. No. B1452134
M. Wt: 310.2 g/mol
InChI Key: KTSMGEJJLIUPSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[5-chloro-2-(4-methylphenoxy)phenyl]acetamide is a chemical compound with the molecular formula C15H13Cl2NO2 and a molecular weight of 310.18 .


Physical And Chemical Properties Analysis

The predicted properties of 2-chloro-N-[5-chloro-2-(4-methylphenoxy)phenyl]acetamide include a melting point of 446.3±45.0 °C, a density of 1.332±0.06 g/cm3, and a refractive index of 11.54±0.70 .

Scientific Research Applications

and a molecular weight of 310.18 g/mol. .

  • Gene Editing : This compound may be involved in gene editing research, potentially as a part of CRISPR-Cas9 or other gene-editing technologies .
  • Neuroscience : It could be used in the study of neurotransmission and related disorders such as Alzheimer’s, depression, epilepsy, memory, learning and cognition, addiction, Parkinson’s, schizophrenia, sleep, stress and anxiety, stroke .
  • Antiviral Research : The compound might have applications in the development of anti-hepatitis agents .
  • Pain and Inflammation : It could be investigated for its efficacy in treating pain and inflammation .
  • Cancer Research : There is potential for this compound to be used as an anticancer agent .
  • Antiviral Research : It may be used in the synthesis of compounds with activity against the hepatitis B virus .

Future Directions

While specific future directions for 2-chloro-N-[5-chloro-2-(4-methylphenoxy)phenyl]acetamide are not mentioned in the search results, a similar compound, 2-Chloro-N-phenylacetamide, may be used in the preparation of N, N ′- (ethane-1,2-diyl)bis (2- (2-oxo-2- (phenylamino)ethoxy)benzamide), an amide podand. It may also be used to prepare phenylacetamide-based Schiff base ligands by reacting with corresponding hydrazones .

properties

IUPAC Name

2-chloro-N-[5-chloro-2-(4-methylphenoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-10-2-5-12(6-3-10)20-14-7-4-11(17)8-13(14)18-15(19)9-16/h2-8H,9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSMGEJJLIUPSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[5-chloro-2-(4-methylphenoxy)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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